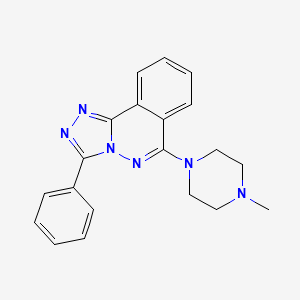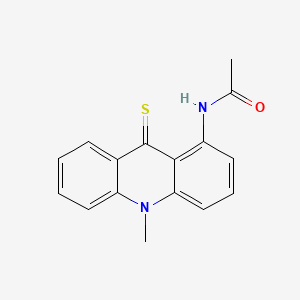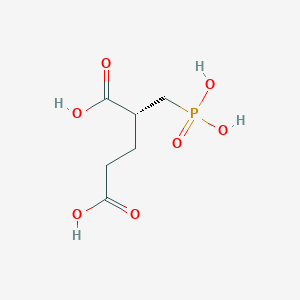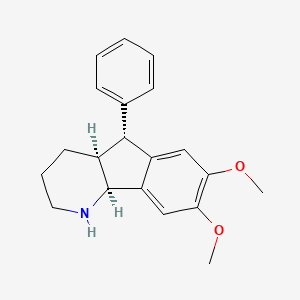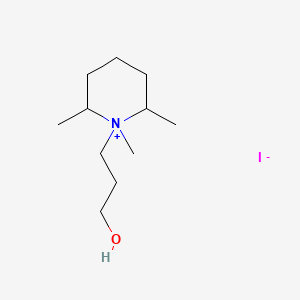
1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide is a quaternary ammonium compound with a piperidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide typically involves the quaternization of 1,2,6-trimethylpiperidine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The resulting product is then treated with hydroiodic acid to yield the iodide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles like chloride, bromide, or acetate under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the corresponding chloride, bromide, or acetate salts.
Aplicaciones Científicas De Investigación
1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other quaternary ammonium compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane phospholipids and proteins, which are essential for maintaining cell structure and function.
Comparación Con Compuestos Similares
- 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium chloride
- 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium bromide
- 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium acetate
Comparison: 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide is unique due to its iodide ion, which imparts distinct physicochemical properties compared to its chloride, bromide, and acetate counterparts. The iodide salt is more soluble in organic solvents and exhibits different reactivity patterns in substitution reactions. Additionally, the iodide ion can participate in specific interactions that are not possible with other halides, making this compound particularly valuable in certain applications.
Propiedades
Número CAS |
95590-56-0 |
|---|---|
Fórmula molecular |
C11H24INO |
Peso molecular |
313.22 g/mol |
Nombre IUPAC |
3-(1,2,6-trimethylpiperidin-1-ium-1-yl)propan-1-ol;iodide |
InChI |
InChI=1S/C11H24NO.HI/c1-10-6-4-7-11(2)12(10,3)8-5-9-13;/h10-11,13H,4-9H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QSLLVYQDGMJVED-UHFFFAOYSA-M |
SMILES canónico |
CC1CCCC([N+]1(C)CCCO)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


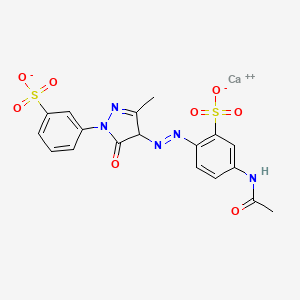

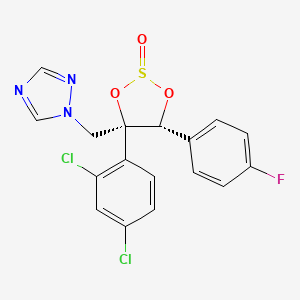


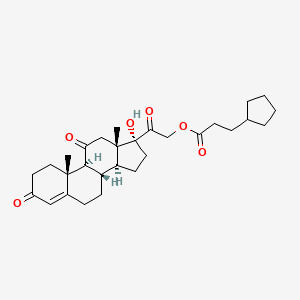

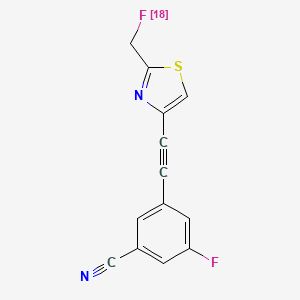
![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)
